molecular formula C6H4ClFN2O2 B1590416 4-Chloro-2-fluoro-5-nitroaniline CAS No. 86988-02-5

4-Chloro-2-fluoro-5-nitroaniline

Cat. No.: B1590416
CAS No.: 86988-02-5
M. Wt: 190.56 g/mol
InChI Key: WRULFQRXGSSDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-5-nitroaniline is a specialized chemical compound that has garnered attention in various fields of chemical synthesis. Its value is primarily derived from its status as a key intermediate, a building block for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The specific arrangement of its functional groups—a chlorine atom, a fluorine atom, a nitro group, and an amine group on a benzene (B151609) ring—provides a unique combination of reactivity and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRULFQRXGSSDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548445
Record name 4-Chloro-2-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86988-02-5
Record name 4-Chloro-2-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Nitroaniline

Classical Approaches to 4-Chloro-2-fluoro-5-nitroaniline Synthesis

Traditional methods for preparing this compound often involve direct nitration of a substituted aniline (B41778) or multi-step sequences starting from readily available precursors.

Nitration of 4-Chloro-2-fluoroaniline (B1294793)

A direct and common method for the synthesis of this compound is the nitration of 4-Chloro-2-fluoroaniline. prepchem.com In a typical procedure, 4-Chloro-2-fluoroaniline is dissolved in concentrated sulfuric acid and cooled to a low temperature, such as -20°C. Fuming nitric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period, typically around 1.5 hours, before being poured into ice-water. The product is then extracted with an organic solvent like ether, washed, dried, and purified by crystallization. prepchem.com This process yields this compound with a melting point of 83-84.5°C. prepchem.com

Table 1: Reaction Parameters for the Nitration of 4-Chloro-2-fluoroaniline

Parameter Value
Starting Material 4-Chloro-2-fluoroaniline
Reagents Concentrated Sulfuric Acid, Fuming Nitric Acid
Temperature -20°C to -15°C
Reaction Time 1.5 hours
Purification Crystallization from Toluene (B28343)/Hexane

Multi-step Syntheses from Readily Available Precursors

A multi-step synthesis starting from m-fluoroaniline can be utilized to produce 4-chloro-2-fluoro-5-nitroacetophenone, a key intermediate. google.com This process involves the following sequence of reactions:

Acetylation: The amino group of m-fluoroaniline is protected by acetylation with acetic anhydride (B1165640) in acetic acid to form 3-fluoroacetanilide. google.com

Friedel-Crafts Acylation: The 3-fluoroacetanilide undergoes a Friedel-Crafts acylation reaction. google.com

Hydrolysis and Sandmeyer Reaction: Subsequent hydrolysis and a Sandmeyer reaction introduce the chloro group. google.com

Nitration: The final step is nitration to yield 4-chloro-2-fluoro-5-nitroacetophenone. google.com

Another classical multi-step approach begins with 3-chloroaniline (B41212) to produce 4-chloro-2-fluoronitrobenzene (B1582716), which can then be further processed. researchgate.net The key steps in this pathway are:

Acetylation: The amino group of 3-chloroaniline is protected via acetylation. researchgate.net

Nitration: The acetylated compound is then nitrated. researchgate.net

Deprotection: The acetyl group is removed to yield 5-chloro-2-nitroaniline (B48662). researchgate.net

Schiemann Reaction: A Schiemann reaction is then performed to introduce the fluorine atom, yielding 4-chloro-2-fluoronitrobenzene. researchgate.net

This route has been developed to produce high-purity 4-chloro-2-fluoronitrobenzene in good yield. researchgate.net The intermediate, 5-chloro-2-nitroaniline, can be prepared from 3-chloroaniline with a purity of 99.1% and a melting point of 114-115°C. researchgate.net The subsequent deprotection step to 5-chloro-2-nitroaniline proceeds with a high yield of 98.4% and results in a product with a melting point of 128-129°C. researchgate.net

Modern and Optimized Synthetic Routes for this compound

Contemporary synthetic chemistry focuses on developing more efficient, cost-effective, and environmentally friendly methods.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce waste and improve safety. While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, related syntheses offer insights into potential greener alternatives. For instance, the reduction of nitroaromatics, a common step in aniline synthesis, has been achieved using green chemistry principles. One such method employs sodium borohydride (B1222165) in an ethanol-water mixture at room temperature, which is considered a greener approach. chemicalbook.com Another example is the solvent-free hydrogenation of halogenated aromatic nitro compounds using a palladium catalyst, which avoids the use of volatile organic solvents. chemicalbook.com The use of nitrogen dioxide as a nitrating agent instead of the traditional nitric acid-sulfuric acid mixture has been explored to eliminate the generation of spent acid and reduce environmental pollution. google.com These examples highlight the potential for developing more environmentally benign syntheses for this compound by substituting hazardous reagents and solvents with greener alternatives.

Catalytic Methods for Enhanced Selectivity and Yield in this compound Formation

The direct nitration of anilines is notoriously challenging due to the high reactivity of the amino group, which is susceptible to oxidation by strong nitrating agents like nitric acid, often leading to the formation of tarry by-products and low yields. researchgate.netgoogle.com Furthermore, the reaction is conducted in highly acidic media, which protonates the amino group to form an anilinium ion. stackexchange.combrainly.com This changes the directing effect of the substituent from ortho, para-directing to meta-directing, complicating the regiochemical outcome. stackexchange.combrainly.com

To mitigate these issues, catalytic methods are explored to enhance selectivity and yield under milder conditions. While specific catalytic protocols for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, general advancements in aniline nitration offer potential pathways. Copper-catalyzed nitration of protected anilines, for instance, has been shown to be effective using just one equivalent of nitric acid, with water as the only stoichiometric by-product. chemistryviews.org Such methods demonstrate remarkable tolerance to various substituents on the aromatic ring. chemistryviews.org

Other approaches for regioselective nitration of aniline derivatives include the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or iron(III) nitrate (Fe(NO₃)₃·9H₂O) as both a nitrating agent and a promoter. chemistryviews.orgresearchgate.net These methods can favor ortho-nitration and often proceed under milder, neutral conditions, which could be advantageous for a sensitive substrate like 4-chloro-2-fluoroaniline. chemistryviews.orgresearchgate.net Photochemical methods using reagents like 5-methyl-1,4-dinitroimidazole have also emerged for the nitration of protected anilines under mild conditions. researchgate.net The applicability of these catalytic systems to 4-chloro-2-fluoroaniline would require further investigation to overcome the complex regiochemical control dictated by the existing chloro, fluoro, and amino substituents.

Solid-Phase Synthesis Techniques for Derivatives and Related Scaffolds

The derivative, 4-chloro-2-fluoro-5-nitrobenzoic acid, serves as a versatile building block in the solid-phase synthesis of various heterocyclic scaffolds, which are of significant interest in drug discovery. nih.gov This multireactive compound can be immobilized on a resin, such as a Rink resin, to facilitate a series of reactions in a controlled, stepwise manner. nih.gov

One notable application is the polymer-supported synthesis of substituted nitrogenous heterocycles. Following immobilization, the synthetic sequence can involve nucleophilic substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization reactions. This strategy has been successfully employed to generate diverse libraries of 5-, 6-, and 7-membered heterocyclic systems, including:

Benzimidazoles

Benzotriazoles

Quinoxalinones

Benzodiazepinediones

The solid-phase approach offers advantages in purification, as excess reagents and by-products can be washed away from the resin-bound product at each step. nih.gov Quinoxalinones, for example, can be synthesized through the condensation of ortho-diamines (generated from the reduction of the nitro group and a precursor on the solid support) with various carbonyl compounds. google.comchim.it This methodology highlights the utility of this compound derivatives in combinatorial chemistry for creating libraries of potentially bioactive molecules. nih.gov

Comparative Analysis of Synthetic Pathways

The production of this compound can be approached through different synthetic routes, each with its own set of advantages and disadvantages concerning yield, purity, efficiency, scalability, and by-product formation.

Yield and Purity Considerations in this compound Synthesis

The most commonly cited laboratory-scale synthesis involves the direct nitration of 4-chloro-2-fluoroaniline. prepchem.com In a typical procedure, 4-chloro-2-fluoroaniline is dissolved in concentrated sulfuric acid and cooled to low temperatures (-20 to -15 °C) before the dropwise addition of fuming nitric acid. prepchem.com This method yields the desired product after workup and crystallization from a solvent mixture like toluene and hexane. prepchem.com One documented experiment reports obtaining 20 grams of this compound from 23 grams of 4-chloro-2-fluoroaniline, which corresponds to a yield of approximately 76%. prepchem.comnih.gov

Efficiency and Scalability of Different Synthetic Routes

The traditional batch nitration process using mixed acids (sulfuric and nitric acid) presents significant challenges for industrial-scale production. google.comnumberanalytics.comvpscience.org

Key Scalability Challenges:

Exothermic Reaction: Nitration is a highly exothermic process, and maintaining precise temperature control in large reactors is difficult. Poor heat dissipation can lead to increased formation of by-products and presents a significant safety risk, including the potential for thermal runaway. numberanalytics.comvpscience.org

Waste Management: The use of large quantities of concentrated sulfuric and nitric acid generates substantial acidic waste, which requires neutralization and disposal, adding to the environmental and economic cost of the process. numberanalytics.com

Batch-to-Batch Variability: Ensuring consistent product quality and yield across large batches can be challenging.

Modern approaches such as continuous-flow microreactors offer a more efficient and scalable alternative. These systems provide superior heat and mass transfer, allowing for better control over reaction conditions. This enhanced control can lead to higher yields, improved selectivity, and a safer process by minimizing the volume of hazardous materials at any given time. While not specifically documented for this compound, continuous-flow nitration has been successfully applied to other aromatic compounds, demonstrating its industrial potential.

By-product Formation and Purification Challenges in this compound Production

The formation of by-products is a critical issue in the synthesis of this compound, primarily due to the complex interplay of the directing effects of the substituents on the aniline ring.

Isomeric By-products: The amino (-NH₂), fluoro (-F), and chloro (-Cl) groups are all ortho, para-directors. However, under the strong acidic conditions of nitration, the amino group is protonated to the anilinium group (-NH₃⁺), which is a strong deactivating meta-director. stackexchange.combrainly.com This creates a competitive scenario for the electrophilic substitution by the nitronium ion (NO₂⁺). The desired product has the nitro group at position 5, which is ortho to the fluorine, meta to the chlorine, and meta to the original amino group. Other potential isomers include nitration at other positions, leading to a complex product mixture that is difficult to separate.

Oxidation Products: The strong oxidizing nature of the nitrating mixture can degrade the starting aniline, leading to the formation of tarry, polymeric materials, which reduces the yield and complicates purification. researchgate.netgoogle.com

Purification typically involves fractional crystallization, which exploits small differences in solubility between the isomers. prepchem.com However, isomers with similar physical properties can be very difficult to separate, often requiring chromatographic techniques, which are less practical and more costly for large-scale production. google.com The separation of these isomers is a significant challenge in achieving the high purity required for many applications.

Data Tables

Table 1: Comparative Analysis of Synthetic Pathways for this compound

ParameterConventional Batch NitrationPotential Catalytic Methods (Inferred)
Reagents 4-Chloro-2-fluoroaniline, conc. H₂SO₄, fuming HNO₃ prepchem.com4-Chloro-2-fluoroaniline, catalyst (e.g., Cu, Fe, Bi salts), milder nitrating agent (e.g., HNO₃, NaNO₂) chemistryviews.orgresearchgate.net
Yield ~76% (lab scale) prepchem.comPotentially higher due to increased selectivity
Purity Requires extensive purification (crystallization) to remove isomers and oxidation products prepchem.comPotentially higher initial purity due to enhanced regioselectivity
Efficiency Low, due to long reaction times, cooling requirements, and complex workup prepchem.comPotentially higher, with faster reaction times under milder conditions
Scalability Poor, due to safety concerns (exothermic) and waste generation numberanalytics.comvpscience.orgGood, especially with continuous-flow systems; reduced safety risks and waste
By-products Isomeric nitroanilines, oxidation tars researchgate.netgoogle.comstackexchange.combrainly.comReduced formation of by-products

Table 2: Potential By-products in the Synthesis of this compound

Compound NameStructureReason for Formation
2-Chloro-4-fluoro-5-nitroanilineIsomerNitration ortho to the amino group and meta to the chloro group.
4-Chloro-2-fluoro-6-nitroanilineIsomerNitration ortho to both the amino and fluoro groups.
Polymeric Oxidation ProductsN/AOxidation of the aniline starting material or product by the strong nitrating mixture. researchgate.netgoogle.com

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Fluoro 5 Nitroaniline

Reactions Involving the Amino Group of 4-Chloro-2-fluoro-5-nitroaniline

The amino group in this compound is a versatile functional handle that can undergo a variety of reactions, including diazotization, acylation, alkylation, and condensation.

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline (B41778) derivative with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (typically -10 to 20 °C). google.com The resulting diazonium salt is a highly valuable intermediate in organic synthesis, as the diazonium group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of various substituents onto the aromatic ring, a transformation that might be difficult to achieve directly.

The amino group of this compound can readily undergo acylation reactions. Acylation involves the introduction of an acyl group (R-C=O) and is often carried out using acylating agents like acetic anhydride (B1165640) or acetyl chloride. google.com This reaction is significant as the resulting acetamido group can serve as a protecting group for the amine, modulating its reactivity and directing further substitutions on the aromatic ring. For instance, the acetylation of 4-fluoro-2-methoxyaniline (B49241) is a key step in a telescoped continuous flow procedure for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, an important building block for the drug osimertinib. acs.org

Alkylation of the amino group, the introduction of an alkyl group, is another possible transformation, though less commonly described for this specific compound in the context of the provided search results.

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). While specific examples involving this compound are not detailed in the provided search results, this is a general and important reaction of primary aromatic amines.

Reactions Involving the Nitro Group of this compound

The strongly electron-withdrawing nitro group significantly influences the chemical properties of the molecule, both by deactivating the aromatic ring towards electrophilic substitution and by participating in its own characteristic reactions.

A crucial reaction of the nitro group in this compound is its reduction to a primary amino group (-NH2). This transformation is fundamental in the synthesis of various substituted benzene-1,2-diamines. researchgate.net A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, as well as metal-based reductions using reagents like iron powder in acidic media or tin(II) chloride. sci-hub.st The use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521) has been reported as an effective and environmentally friendly method for the reduction of N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net The selective reduction of a nitro group in the presence of other reducible functionalities, such as halogens, is a key challenge that often requires careful selection of the catalyst and reaction conditions. sci-hub.st

Starting Material Reagent Product Reference
N-substituted-2-nitroanilinesThiourea dioxide, Sodium hydroxideN-substituted-benzene-1,2-diamines researchgate.net
NitroarenesFe powder, Acetic acidAnilines sci-hub.st

This table presents examples of reagents used for the reduction of nitro groups in aromatic compounds.

The nitro group plays a critical role in activating the aromatic ring for nucleophilic attack, particularly in a process known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH). daneshyari.comrcin.org.pl In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom, followed by an oxidation step to restore aromaticity. The strong electron-withdrawing nature of the nitro group makes the aromatic ring of this compound susceptible to such reactions. rsc.orgrsc.org The addition of a nucleophile typically occurs at the positions ortho or para to the nitro group. The resulting intermediate, a σH adduct, is then oxidized by an external oxidizing agent to yield the substitution product. daneshyari.comrsc.org This methodology provides a powerful tool for the C-H functionalization of nitroaromatic compounds. daneshyari.com

Reactions Involving Halogen Substituents of this compound

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring of this compound, along with a strong electron-withdrawing nitro group, imparts distinct reactivity to the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution is a key reaction pathway for this compound. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of one of the halogen substituents. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group ortho and para to the halogen atoms is crucial for activating the ring towards nucleophilic attack by stabilizing this negatively charged intermediate. libretexts.org

In dihalogenated compounds like this compound, the regioselectivity of the substitution is a critical aspect. The fluorine atom is typically the preferred leaving group over chlorine in SNAr reactions. This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

For instance, the reaction of this compound with various nucleophiles would be expected to yield products where the fluorine atom is substituted. Research on similar compounds, such as 2-fluoro- and 2-chloro-5-nitropyridines, shows that the fluorine-substituted compound reacts faster with nucleophiles like aniline and piperidine (B6355638) than the chlorine-substituted analog. rsc.org

Table 1: Reactivity of Halogens in Nucleophilic Aromatic Substitution

Halogen Electronegativity Carbon-Halogen Bond Strength Leaving Group Ability in SNAr
Fluorine ~4.0 Strongest Better
Chlorine ~3.16 Weaker than C-F Poorer

This table is based on general principles of nucleophilic aromatic substitution. youtube.comlibretexts.org

The electronegativity of the halogen substituents plays a pivotal role in determining the rate and regioselectivity of nucleophilic aromatic substitution reactions. Halogens are more electronegative than carbon, leading to a polarized carbon-halogen bond with a partial positive charge on the carbon and a partial negative charge on the halogen. libretexts.org

In the context of this compound, fluorine's higher electronegativity compared to chlorine makes the carbon atom at the C-F bond significantly more electrophilic. youtube.com This increased positive character on the carbon atom facilitates the initial attack by a nucleophile, which is the rate-determining step in many SNAr reactions. youtube.com Therefore, the fluorine atom is more readily displaced by a variety of nucleophiles.

While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, which would suggest it is a poor leaving group, in SNAr reactions, the rate is primarily governed by the attack of the nucleophile, not the departure of the leaving group. libretexts.org The ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex is the dominant factor. libretexts.org The high electronegativity of fluorine strongly stabilizes this intermediate, further favoring the substitution at the fluorine-bearing carbon.

Cyclization Pathways and Heterocyclic Synthesis derived from this compound Scaffolds (e.g., benzimidazoles, quinoxalinones)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to its reactive functional groups. The amino group, along with the strategically positioned nitro and halogen substituents, allows for a range of cyclization reactions.

Benzimidazoles: While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of benzimidazole (B57391) derivatives often involves the cyclization of a substituted o-phenylenediamine (B120857). scholarsresearchlibrary.com A plausible pathway would involve the reduction of the nitro group of a derivative of this compound to an amino group, forming a 1,2-diaminobenzene derivative. This intermediate can then be cyclized with various reagents like aldehydes or carboxylic acids to form the benzimidazole ring. scholarsresearchlibrary.com The remaining halogen can be retained or further substituted.

Quinoxalinones: The synthesis of quinoxalinones can be achieved from o-phenylenediamine derivatives by reaction with α-keto acids. organic-chemistry.org Similar to benzimidazole synthesis, the nitro group of this compound would first need to be reduced to an amine to generate the necessary o-phenylenediamine scaffold. The subsequent condensation and cyclization would lead to the formation of a quinoxalinone ring system, with the chloro and fluoro substituents available for further functionalization.

Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic studies specifically on this compound are not extensively available in the provided search results. However, the mechanism of its key transformations can be inferred from the well-established principles of nucleophilic aromatic substitution and the chemistry of related compounds.

The primary transformation, nucleophilic aromatic substitution, proceeds through the SNAr mechanism. The key steps are:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom attached to the fluorine (or chlorine), leading to the formation of a tetrahedral intermediate. libretexts.org

Formation of Meisenheimer Complex: This intermediate is a resonance-stabilized carbanion, with the negative charge delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group. libretexts.org This stabilization is crucial for the reaction to proceed.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (fluoride or chloride). libretexts.org

Computational studies on similar halo-nitroaromatic compounds have confirmed this mechanistic picture, highlighting the importance of the electron-withdrawing groups in stabilizing the intermediate. researchgate.net The rate of addition of the nucleophile is often the rate-determining step, and this is faster at positions activated by electron-withdrawing groups and bearing a highly electronegative substituent like fluorine. youtube.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

4-Chloro-2-fluoro-5-nitroaniline as a Key Intermediate in Pharmaceutical Development

This compound and its structural analogs are crucial starting materials in the synthesis of various pharmaceutical agents. chemimpex.com The presence of multiple reaction sites allows for sequential, regioselective modifications, which is a key advantage in constructing complex drug molecules.

Synthesis of Antibacterial Drug Scaffolds

Halogenated nitroanilines are recognized as important intermediates in the synthesis of novel pharmaceutical compounds, including those with potential antibacterial activity. chemimpex.com The specific arrangement of substituents on the aromatic ring of this compound provides a foundational scaffold that can be elaborated through various synthetic routes to target bacterial processes. Research in this area focuses on utilizing the compound to build core structures that are later functionalized to enhance efficacy against various bacterial strains. chemimpex.com

Precursor for Anticancer Agents (e.g., related compounds in anticancer research)

The development of new anticancer therapies often relies on innovative heterocyclic compounds derived from versatile intermediates. Halogenated nitroanilines serve as precursors in the synthesis of molecules designed for cancer therapies. chemimpex.com The reactivity of the nitro and amino groups, combined with the directing effects of the halogen substituents, enables the construction of scaffolds for potential use in oncology research.

Building Block for Specific Kinase Inhibitors (e.g., Mereletinib synthesis using 4-Fluoro-2-Methoxy-5-nitroaniline, a related compound)

Aromatic amines are fundamental building blocks for a class of anticancer drugs known as kinase inhibitors. While direct synthesis examples for this compound are specific to proprietary research, the utility of closely related analogs is well-documented. For instance, the related compound 4-Fluoro-2-Methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase. chemicalbook.com It is also a critical starting material for Osimertinib, a kinase inhibitor used to treat patients with metastatic epidermal growth factor receptor (EGFR) mutations. google.com In these syntheses, the nitroaniline derivative undergoes a series of controlled reactions to build the complex heterocyclic systems responsible for kinase inhibition. chemicalbook.com

Table 1: Properties of this compound

Property Value Source
CAS Number 86988-02-5 nih.govsigmaaldrich.comsynquestlabs.com
Molecular Formula C6H4ClFN2O2 nih.gov
Molecular Weight 190.56 g/mol nih.gov
Appearance Light yellow to brown powder/crystal chemimpex.com

| Melting Point | 140 - 144 °C | chemimpex.com |

Applications in Agrochemicals

The utility of this compound and its isomers extends to the agrochemical sector, where they serve as intermediates in the formulation of products designed to protect crops and enhance agricultural output. chemimpex.com

Herbicides and Fungicides Formulation

Substituted anilines are established precursors for a range of herbicides and fungicides. The specific combination of halogen and nitro groups in compounds like 5-Chloro-4-fluoro-2-nitroaniline makes them valuable in the formulation of active ingredients for crop protection. chemimpex.com These intermediates are incorporated into larger molecules that are designed to exhibit selective toxicity against weeds or pathogenic fungi while remaining safe for the desired crops.

Molluscicide Synthesis (e.g., niclosamide (B1684120) using 2-chloro-4-nitroaniline (B86195), a related compound)

A prominent example of a related compound's application in agrochemicals is the synthesis of Niclosamide, a molluscicide recommended by the World Health Organization (WHO) for controlling snail populations that transmit schistosomiasis. google.com Niclosamide is synthesized by reacting 5-chlorosalicylic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent like phosphorus trichloride. chemicalbook.com This reaction forms the characteristic amide linkage of Niclosamide. chemicalbook.comgoogle.com The synthesis has been optimized for high yield and purity, demonstrating how a simple nitroaniline derivative can be a cornerstone for producing a globally important agricultural and public health chemical. google.comgoogle.com

Table 2: Summary of Applications and Related Compounds

Application Area Specific Use Key Intermediate(s) Target Product Example
Pharmaceuticals Kinase Inhibitor 4-Fluoro-2-Methoxy-5-nitroaniline Mereletinib, Osimertinib chemicalbook.comgoogle.com
Agrochemicals Molluscicide 2-chloro-4-nitroaniline, 5-chlorosalicylic acid Niclosamide chemicalbook.comgoogle.com

| Agrochemicals | Herbicides / Fungicides | 5-Chloro-4-fluoro-2-nitroaniline | Various Formulations chemimpex.com |

Role in Dyes and Pigments

Halogenated nitroanilines are a well-established class of intermediates in the manufacturing of dyes and pigments. The specific compound, this compound, serves as a precursor in organic synthesis. prepchem.com While detailed reports on its direct application are specific, the utility of closely related structures underscores its potential in this field. For instance, 4-Chloro-2-nitroaniline (B28928) is almost exclusively used as an intermediate in the synthesis of pigments. nih.govchemicalbook.com Similarly, the isomer 5-Chloro-4-fluoro-2-nitroaniline plays a crucial role in the production of dyes, contributing to vibrant colors for textiles and other materials. chemimpex.com The presence of the chromophoric nitro group and auxochromic amino group, modified by the halogen substituents, makes these molecules key components in creating a diverse palette of colors. The synthesis of dyes often involves diazotization of the aniline's amino group, followed by coupling with other aromatic compounds to create extended conjugated systems responsible for color.

Contributions to Specialty Polymers and Coatings

In the realm of materials science, functionalized anilines are integral to the development of specialty polymers and coatings. The unique combination of functional groups in these compounds can impart desirable properties such as enhanced durability, thermal stability, and resistance to environmental factors. The isomer 5-Chloro-4-fluoro-2-nitroaniline is specifically noted for its contribution to the development of specialty polymers and coatings. chemimpex.com The reactive nature of compounds like this compound allows them to be incorporated into polymer chains or used as additives. The presence of chlorine and fluorine can enhance flame retardancy and chemical resistance in the final polymer product.

Emerging Applications in Advanced Materials

Research into advanced materials has identified novel applications for related fluoro-nitroaniline compounds, highlighting potential future uses for this compound.

A significant emerging application for the related compound 2-fluoro-4-nitroaniline (B181687) is in energy storage technology. It serves as a precursor for synthesizing organic anode materials for lithium-ion batteries. ossila.com Researchers have successfully used it to create a lithium bismaleamate anode material that demonstrates a high electrode capacity. ossila.com This application leverages the electrochemical properties of organic molecules derived from the fluoro-nitroaniline structure.

Interactive Data Table: Electrochemical Performance

Compound/MaterialPrecursorApplicationReported Electrode Capacity (mAhg⁻¹)
Lithium bismaleamate2-fluoro-4-nitroanilineAnode Material in Li-ion Batteries688.9

Another cutting-edge application of 2-fluoro-4-nitroaniline is in the field of nanotechnology and quantum optics. The compound is used to introduce sp³ defects onto semiconducting single-walled carbon nanotubes (SWCNTs), a process that creates "organic color centers". ossila.com These color centers are of great interest because they can function as single-photon sources that operate at room temperature and emit in the telecom wavelength range. ossila.comnih.gov This technology is a critical component for the development of quantum communication and high-performance near-infrared quantum light sources. ossila.comnih.gov

Interactive Data Table: Nanomaterial Functionalization

ApplicationPrecursor UsedMaterial ModifiedKey OutcomeSignificance
Color Center Creation2-fluoro-4-nitroanilineSingle-Walled Carbon Nanotubes (SWCNTs)Introduction of sp³ defectsDevelopment of single-photon sources for quantum technologies

Spectroscopic and Computational Studies of 4 Chloro 2 Fluoro 5 Nitroaniline

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the precise structure and electronic nature of a molecule. For 4-chloro-2-fluoro-5-nitroaniline, each technique would provide a unique piece of the structural puzzle.

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the surrounding substituents. The highly electronegative fluorine and nitro groups, along with the chlorine atom, would deshield the aromatic protons, likely shifting their signals downfield. The coupling constants (J-values) between the aromatic protons and with the fluorine atom (J-H,F) would be critical in confirming their relative positions on the benzene (B151609) ring. The amine protons would typically appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the aromatic carbons, as their chemical environments are all unique due to the substitution pattern. The carbons directly bonded to the electronegative substituents (Cl, F, NO₂, NH₂) would show the most significant shifts. The carbon attached to the fluorine atom would also exhibit a characteristic splitting (C-F coupling).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be a highly informative technique, showing a single resonance for the fluorine atom. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and influenced by the adjacent chloro and amine groups.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would show a characteristic isotopic pattern for the [M]+• and [M+H]⁺ ions due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the aromatic ring.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Ring Stretching1450 - 1600
N-O (Nitro)Asymmetric Stretching1500 - 1570
N-O (Nitro)Symmetric Stretching1300 - 1370
C-F (Fluoro)Stretching1100 - 1400
C-Cl (Chloro)Stretching600 - 800

Data in the table is based on typical ranges for the specified functional groups and does not represent experimentally measured values for this compound.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the amine and nitro groups. The presence of multiple electron-withdrawing groups and the electron-donating amine group would likely cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline (B41778). The exact position of these maxima can be sensitive to solvent polarity.

X-ray Diffraction (XRD) Studies for Solid-State Structure and Hydrogen Bonding

Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure of a compound, including precise bond lengths, bond angles, and intermolecular interactions. While specific XRD data for this compound is not publicly available, analysis of structurally similar compounds suggests that the molecule would likely exhibit a planar or near-planar conformation. Intermolecular hydrogen bonding between the amine group of one molecule and the nitro group of a neighboring molecule would be expected, playing a crucial role in the crystal packing arrangement.

Computational Chemistry and Quantum Mechanical Analysis

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting molecular properties. Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental results.

Determine electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential map, which provides insight into the molecule's reactivity.

Analyze intermolecular interactions, such as hydrogen bonding energies.

While these computational predictions provide valuable insights, they await experimental verification through dedicated laboratory studies on this compound.

The study of specific chemical compounds provides a fundamental basis for advancements in various scientific fields, including materials science and pharmaceutical development. This article focuses on the spectroscopic and computational analysis of this compound, a halogenated nitroaniline derivative. The exploration of its electronic structure, reactivity, and potential biological interactions through theoretical and computational methods offers valuable insights into its properties and potential applications.

Spectroscopic and Computational Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.

While specific DFT studies focusing exclusively on this compound are not extensively available in the current literature, research on closely related structures provides a framework for understanding its potential electronic characteristics. For instance, a study on 4-chloro-2-fluoroaniline (B1294793) (lacking the nitro group) utilized DFT (B3LYP/6-311++G(d,p)) to analyze its equilibrium geometry, bonding features, and harmonic vibrational frequencies. nih.gov Such studies typically reveal how the distribution of electron density is influenced by the various substituents on the benzene ring. The presence of both electron-withdrawing groups (chloro, fluoro, and nitro) and an electron-donating group (amino) in this compound suggests a complex electronic landscape with significant charge delocalization, which could be precisely mapped using DFT calculations. These calculations would identify sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its reactivity in chemical synthesis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap generally implies higher reactivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

There are no specific molecular docking studies in the available literature that feature this compound as the ligand. However, the utility of this compound as a scaffold or intermediate in the synthesis of biologically active molecules is highlighted by research on its derivatives. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which could be conceptually derived from a related nitroaniline structure, were synthesized and subjected to molecular docking simulations to evaluate their potential as antidiabetic agents. nih.govresearchgate.net These studies revealed that the derivatives could form hydrogen bonds and hydrophobic interactions with the active site residues of enzymes like α-glucosidase and α-amylase. nih.gov This indicates that the structural framework provided by a substituted chloro-nitroaniline can be a valuable starting point for designing molecules that interact with biological targets. Docking studies of this compound itself against various protein targets could reveal its own potential for biological activity and guide the rational design of novel therapeutic agents.

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties can be predicted using computational methods, which are valuable in the early stages of research.

For this compound, several key physicochemical properties have been computationally predicted and are available through public databases. These properties provide insight into its potential for use in chemical synthesis and drug development.

PropertyPredicted ValueSource
Molecular Weight190.56 g/mol nih.gov
XLogP31.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds1
Topological Polar Surface Area (TPSA)71.8 Ų

This table is generated based on computationally predicted data.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key chemical features responsible for its therapeutic or toxic effects.

Direct SAR studies on derivatives of this compound are not widely published. However, the principles of SAR can be illustrated by examining related classes of compounds. For instance, in the development of novel antiviral agents for Norovirus, SAR studies were conducted on scaffolds that included substituted phenyl rings. mdpi.com These studies explored how different substituents on the phenyl ring affected the antiviral potency, leading to the identification of more effective inhibitors. Similarly, research on quinazoline-based EGFR kinase inhibitors has shown that the type and position of substituents on the anilino portion of the molecule are critical for activity. For example, the presence of a fluorine substituent at a specific position can be vital for inhibitory activity, while the addition of a nitro group can further modulate this activity.

These examples underscore the importance of the specific arrangement of functional groups. For derivatives of this compound, SAR studies would be invaluable. The amino group provides a key site for further chemical modification, allowing for the attachment of various side chains or ring systems. The electronic environment of the core ring, heavily influenced by the chloro, fluoro, and nitro substituents, would play a crucial role in the interaction of any such derivatives with biological targets. Systematic exploration of modifications at the amino group, or even displacement of the halogen or nitro groups, would be a rational approach to developing novel compounds with specific biological activities.

Environmental and Biological Research Perspectives

Environmental Fate and Degradation Studies of Related Nitroaniline Compounds

The environmental fate of nitroaniline compounds is a significant area of concern due to their widespread use and potential for persistence. nih.govplos.org For instance, 4-nitroaniline (B120555) is known to be generally resistant to biodegradation. nih.gov Its mobility in soil can vary; while it is expected to be highly mobile based on its Koc values, the reactive nature of the aromatic amino group suggests strong binding to humus and organic matter, which could reduce its mobility. nih.gov Volatilization from soil and water surfaces is not considered a significant fate process for compounds like 4-nitroaniline due to their low Henry's Law constant. nih.govnih.gov

Nitroaromatic compounds, including 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), are often classified as blacklist substances because of their poor biodegradability. nih.govplos.org The introduction of these compounds into the environment can occur through various channels, including industrial wastewater discharge, accidental spills, and atmospheric deposition, leading to the contamination of water bodies. mdpi.com

Biodegradation Pathways and Microbial Interactions (e.g., Rhodococcus sp. strain MB-P1 with 2-chloro-4-nitroaniline)

Despite the general resistance of nitroanilines to degradation, some microorganisms have demonstrated the ability to metabolize these compounds. One notable, though now retracted, example was the reported biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. nih.govplos.orgnih.govarchive.org The study claimed that this bacterial strain could utilize 2-C-4-NA as its sole source of carbon, nitrogen, and energy under aerobic conditions. nih.govplos.org The proposed degradation pathway initiated with an oxidative hydroxylation, where a flavin-dependent monooxygenase would remove the nitro group to form 4-amino-3-chlorophenol (B108459) (4-A-3-CP). nih.gov This intermediate was then reportedly transformed into 6-chlorohydroxyquinol (6-CHQ) through a dioxygenase-mediated reaction. nih.gov The degradation process was said to involve the release of nitrite (B80452) ions, chloride ions, and ammonia. nih.govplos.org However, it is crucial to note that this study was later retracted due to the fabrication of data, as no underlying data could be found to support the published results. nih.govarchive.org

Other research has shown that Rhodococcus imtechensis strain RKJ300 can degrade 2-chloro-4-nitrophenol, a related compound, under aerobic conditions. acs.org This strain utilizes both oxidative and reductive mechanisms for the initial transformation of nitrophenols. acs.org

Photochemical Degradation

Photochemical degradation can be a significant environmental fate process for some nitroaniline compounds. For example, 4-nitroaniline absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov In the water column, it can also be degraded through reactions with photochemically produced oxidants like hydroxyl and alkoxy radicals. nih.gov

The rate of photochemical decomposition can be influenced by factors such as pH. nih.gov Studies on related aminoalcohols have shown that the degradation rate can be pH-dependent, with increased decomposition observed at higher pH levels. nih.gov The formation of colored byproducts during photolysis can sometimes act as a light filter, slowing down the degradation rate over time. nih.gov

Metabolite Identification and Analysis (e.g., 4-amino-3-chlorophenol from 2-chloro-4-nitroaniline)

The identification of metabolites is crucial for understanding the degradation pathways and potential toxicity of parent compounds. In the retracted study of 2-chloro-4-nitroaniline degradation by Rhodococcus sp. strain MB-P1, two key metabolites were identified: 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ). nih.gov The initial step was the conversion of 2-C-4-NA to 4-A-3-CP. nih.gov

In a different context, the metabolism of the anti-helminthic drug niclosamide (B1684120) can lead to the formation of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid through the hydrolytic cleavage of the amide bond. nih.gov Further research has indicated that the mutagenicity of 2-chloro-4-nitroaniline is dependent on both nitroreduction and transacetylation. nih.gov

In studies with male F344 rats, 4-chloro-2-nitroaniline (B28928) was found to be rapidly metabolized and excreted, primarily in the urine. tandfonline.com Approximately 70% of the administered dose was excreted as a sulfate (B86663) conjugate of a single metabolite. tandfonline.com The potential metabolite, 4-chloro-o-phenylenediamine, was not detected. tandfonline.com

Toxicological Studies and Ecotoxicity of Related Compounds (e.g., hepatotoxicity of 4-chloro-2-nitroaniline)

Toxicological studies on nitroaniline compounds have revealed potential for cellular damage and systemic toxicity. For instance, both 4-chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) have been shown to induce toxicity in isolated rat hepatocytes. nih.gov Exposure to these compounds led to a significant loss of cell viability and damage to hepatocellular and microsomal components, as indicated by changes in LDH and G-6-Pase activities. nih.gov Both compounds also caused a marked depletion of intracellular glutathione. nih.gov The study suggested that 2C4NA might induce more severe cellular damage than 4C2NA. nih.gov

The toxicity of 4-chloro-2-nitroaniline is thought to be linked to the metabolites formed during the reduction of its nitro group, which can include nitroso-, hydroxylamine, and amine derivatives. industrialchemicals.gov.au These reactive metabolites have the potential to interact with biomolecules and nucleic acids, leading to systemic toxicity and mutagenic effects. industrialchemicals.gov.au

In vivo studies in rats with 4-chloro-2-nitroaniline showed rapid absorption, distribution, metabolism, and excretion, with no significant bioaccumulation potential. tandfonline.comindustrialchemicals.gov.au However, other related compounds like 2-methyl-4-nitroaniline (B30703) have been shown to cause liver function abnormalities, histopathological changes, and inflammatory responses in rats after prolonged exposure. nih.gov The ecotoxicity of chlorinated anilines like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) is also a concern, as they can disrupt the behavior, growth, reproduction, and development of aquatic organisms. mdpi.com

Future Directions and Research Gaps

Development of Novel Synthetic Methodologies for 4-Chloro-2-fluoro-5-nitroaniline

The current synthesis of this compound often involves multi-step processes that may include nitration of a protected aniline (B41778) derivative followed by other functional group interconversions. For instance, a patented method involves the nitration of 4-chloro-2-fluoroaniline (B1294793). nih.gov While effective, there is a growing need for the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Future research should focus on the application of modern synthetic techniques to streamline the production of this compound. This includes the exploration of:

Catalytic Methods: The use of transition metal catalysts could offer more direct and selective routes. For example, the development of catalytic amination or nitration of suitable polychlorofluorobenzene precursors could significantly shorten the synthetic sequence and improve atom economy. Research into palladium-catalyzed cross-coupling reactions, for instance, has shown great promise in carbon-heteroatom bond formation and could be adapted for this purpose. mdpi.comrsc.org

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or supercritical fluids, and alternative energy sources like microwave irradiation or mechanochemical grinding, could drastically reduce the environmental footprint of the synthesis. ijnc.irmdpi.comejcmpr.commdpi.com The development of solvent-free reaction conditions is another promising avenue. mdpi.com

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and reproducibility for nitration reactions, which are often highly exothermic. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Optimizing synthetic pathways will not only make this compound more accessible for research and industrial applications but also align its production with the principles of sustainable chemistry.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The reactivity of this compound is primarily dictated by its three functional groups: the amino, nitro, and chloro groups, along with the activating effect of the fluorine atom. While the reduction of the nitro group and nucleophilic substitution of the chloro group are known reactions, a vast landscape of its chemical potential remains to be explored.

A notable example of its derivatization is the reaction with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) to form N-(4-chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide, an intermediate in the synthesis of herbicides. The subsequent reduction of the nitro group in this derivative to an amino group further highlights the versatility of this scaffold. nih.gov

Future research should systematically investigate:

Cycloaddition Reactions: The electron-deficient aromatic ring of this compound could participate in various cycloaddition reactions, potentially leading to the synthesis of novel heterocyclic systems. The participation of nitro groups in [4+2] and [3+2] cycloadditions has been documented for other nitroaromatics and represents a promising area of investigation. acs.orgwikipedia.orgscispace.com

Metal-Catalyzed Cross-Coupling Reactions: The chloro and fluoro substituents offer handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of substituents and the construction of complex molecules. mdpi.combeilstein-journals.org

Synthesis of Bioactive Heterocycles: The compound can serve as a versatile starting material for the synthesis of a variety of heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and benzodiazepines, which are prevalent in medicinal chemistry. nih.gov The development of solid-phase synthesis methodologies using this building block could facilitate the rapid generation of compound libraries for drug discovery. nih.gov

A deeper understanding of its reactivity will unlock new avenues for the creation of novel molecules with tailored properties for diverse applications.

Advanced Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for both pharmaceuticals and advanced materials.

Drug Discovery:

The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates. mdpi.com The aniline and nitro functionalities provide versatile points for modification, making it a valuable scaffold for medicinal chemists.

Kinase Inhibitors: Substituted anilines are core components of many kinase inhibitors used in cancer therapy. The this compound scaffold has been identified as a potential starting point for the design and synthesis of novel kinase inhibitors. mdpi.commdpi.com Future work should focus on synthesizing libraries of derivatives and screening them against various kinase targets.

Bioisosteric Replacement: The chloro and fluoro groups can be utilized for bioisosteric replacement in known drug molecules to fine-tune their pharmacological properties.

Materials Science:

The electronic properties of this compound, characterized by electron-donating (amino) and electron-withdrawing (nitro, chloro, fluoro) groups, suggest its potential in the development of organic functional materials.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizability, often arising from a "push-pull" electronic structure, can exhibit NLO properties. The arrangement of substituents in this compound makes it a candidate for the synthesis of NLO chromophores. mdpi.com

Conductive Polymers: Anilines are precursors to polyaniline, a well-known conducting polymer. The synthesis and characterization of polymers derived from this compound could lead to new materials with tailored electronic and optical properties for applications in organic electronics.

Further exploration of these applications requires a multidisciplinary approach, combining organic synthesis, computational modeling, and materials characterization.

Comprehensive Environmental Impact Assessments

The widespread use of halogenated nitroaromatic compounds necessitates a thorough understanding of their environmental fate and toxicity. While general information on the environmental impact of chloroanilines and nitroaromatics exists, specific data for this compound is scarce. scispace.commdpi.com

A critical research gap is the lack of comprehensive environmental impact assessments. Future studies must address:

Biodegradation Pathways: Detailed investigations into the microbial degradation of this compound in soil and aquatic environments are needed. Identifying the metabolic pathways and the persistence of potential toxic intermediates is crucial for risk assessment. nih.govnih.gov

Ecotoxicity: Standardized ecotoxicological tests on various organisms, including algae, invertebrates (like Daphnia magna), and fish, are required to determine the acute and chronic toxicity of the compound. scispace.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models for nitroaromatic compounds can provide a predictive tool for estimating the toxicity of this compound and its derivatives, reducing the need for extensive animal testing. mdpi.comnih.govtandfonline.comosti.govnih.gov

A complete environmental profile will be essential for ensuring the safe and sustainable use of this compound.

Theoretical and Experimental Synergy in Understanding this compound Properties and Transformations

A synergistic approach combining theoretical calculations and experimental studies is paramount for a deeper understanding of the structure-property-reactivity relationships of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the compound's electronic structure, molecular geometry, vibrational frequencies, and reactivity indices. core.ac.ukresearchgate.netnih.gov These calculations can help rationalize observed reactivity and predict the outcomes of unexplored reactions.

Spectroscopic Analysis: Detailed experimental characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with theoretical predictions, can provide a comprehensive picture of the molecule's properties. core.ac.uk

Mechanistic Studies: A combined experimental and computational approach is particularly powerful for elucidating reaction mechanisms. For example, identifying transition states and reaction intermediates through computational modeling can guide the design of experiments to validate proposed pathways.

By integrating theoretical and experimental methodologies, researchers can accelerate the discovery of new reactions and applications for this compound and design next-generation molecules with enhanced performance and reduced environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-fluoro-5-nitroaniline with high purity?

  • Methodological Answer : The synthesis typically involves sequential nitration and halogenation steps. A validated approach for analogous compounds (e.g., 2-Chloro-4-fluoro-6-nitroaniline) uses N-chlorosuccinimide (NCS) in dry DMF under inert atmosphere, ensuring controlled chlorination . For this compound, a precursor like 4-fluoro-2-nitroaniline could undergo regioselective chlorination. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key features include downfield shifts for aromatic protons adjacent to electron-withdrawing groups (NO₂: δ ~8.5 ppm; Cl/F: δ ~7.0–7.5 ppm). The NH₂ group resonates as a broad singlet (δ ~5.5–6.5 ppm) in DMSO-d₆ .
  • FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and NH₂ (~3450 cm⁻¹) confirm functional groups.
  • HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) verify purity and molecular weight .

Q. How do multiple electron-withdrawing groups (Cl, F, NO₂) influence the compound’s stability?

  • Methodological Answer : The meta-directing NO₂ and ortho/para-directing Cl/F groups reduce electron density on the aromatic ring, enhancing stability against oxidative degradation. However, the compound is hygroscopic; store in anhydrous conditions (desiccator, argon atmosphere) at 2–8°C. Monitor decomposition via periodic TLC or HPLC to detect byproducts like quinones or nitroso derivatives .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for nitration/halogenation steps be resolved?

  • Methodological Answer : Variability often arises from solvent polarity (DMF vs. acetic acid), temperature control (±5°C deviations alter regioselectivity), and reagent stoichiometry (e.g., excess NCS may cause over-chlorination). Systematic optimization using Design of Experiments (DoE) or high-throughput screening can identify robust conditions. For example, a 1:1.05 molar ratio of precursor to NCS in DMF at 0–5°C minimizes side reactions .

Q. Can computational models predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-deficient sites. For this compound, the C-3 position (para to Cl, meta to NO₂) is most susceptible to NAS. Validate predictions with kinetic studies (e.g., reaction with piperidine in THF) and HPLC-MS to quantify substitution products .

Q. What experimental approaches determine regioselectivity in further functionalization?

  • Methodological Answer :
  • Competitive Reactions : React the compound with equimolar nucleophiles (e.g., methoxide vs. amine) and analyze product ratios via GC-MS or NMR .
  • Isotopic Labeling : Introduce deuterium at specific positions to track substitution pathways.
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Meisenheimer complexes) to confirm attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.